

clinical trial data for PAI-1 inhibitors similar to TM5275

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Compound of Interest

Compound Name: TM5275 sodium

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An Essential Guide to PAI-1 Inhibitors in Clinical Development: A Comparative Analysis

Researchers, scientists, and professionals in drug development are keenly observing the progression of Plasminogen Activator Inhibitor-1 (PAI-1) inhibitors as potential therapeutic agents for a range of diseases, including thrombotic events, fibrotic disorders, and cancer. PAI-1, a key regulator of the fibrinolytic system, is a serine protease inhibitor that blocks the activity of tissue-type and urokinase-type plasminogen activators. Elevated levels of PAI-1 are associated with poor prognosis in various cancers and contribute to the pathology of cardiovascular and fibrotic diseases. This guide provides a comparative analysis of clinical trial data for PAI-1 inhibitors similar to TM5275, a novel oral PAI-1 inhibitor.

Comparative Analysis of PAI-1 Inhibitors

The landscape of PAI-1 inhibitors in clinical development is diverse, with several molecules progressing through different phases of clinical trials. This section provides a quantitative comparison of key inhibitors, including the preclinical candidate TM5275, its successor TM5614, the early-generation inhibitor Tiplaxtinin (PAI-039), and emerging candidates MDI-2517 and ACT001.

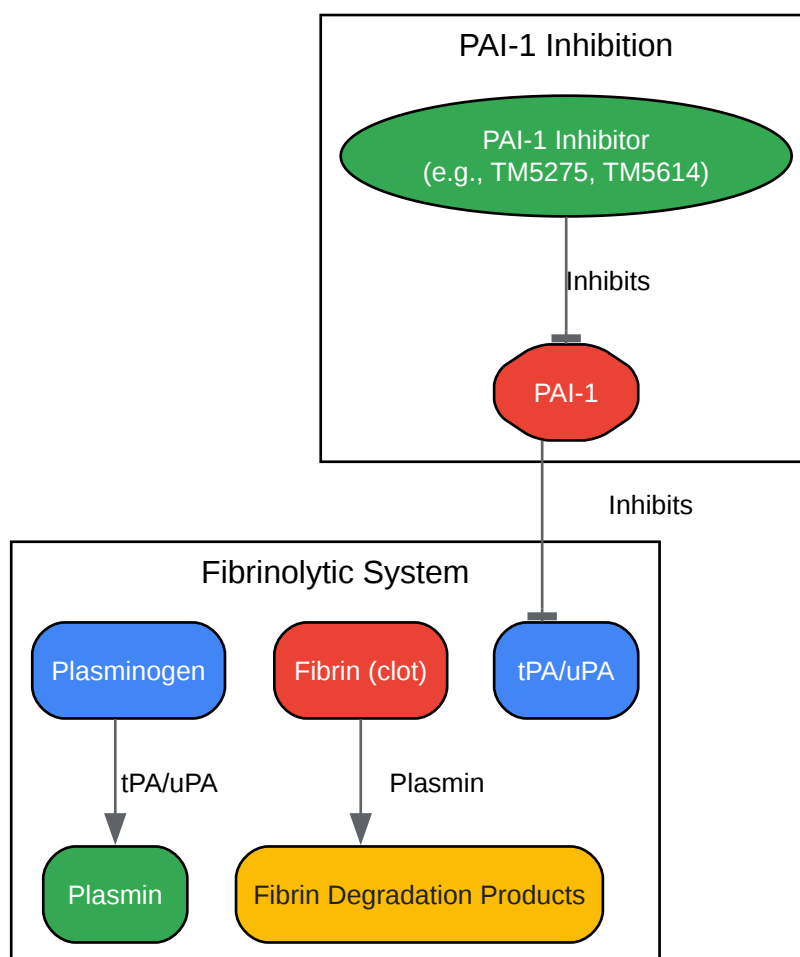
Quantitative Data Summary

Inhibitor	Development Stage	IC50	Key Clinical Trial Findings	Adverse Events
TM5275	Preclinical	6.95 μ M[1]	Preclinical data shows antithrombotic and anti-fibrotic effects.[1][2] In nonhuman primates, it did not prolong bleeding time.[3]	Not extensively studied in humans.
TM5614	Phase II/III	Not Available	Melanoma (Phase II, with nivolumab): ORR: 25.9%; Median PFS: 25 weeks; Median OS: 39 weeks.[4] CML (Phase II, with TKI): Cumulative MR4.5 incidence by 12 months: 33.3%.[5]	Melanoma: Grade 3 or higher AEs: 7.7-10.2%, including liver dysfunction. [4] CML: Well-tolerated with no reported bleeding events. [5]
Tiplaxtinin (PAI-039)	Terminated in Clinical Trials	2.7 μ M[6]	Unsuccessful in human clinical trials due to an unfavorable risk-benefit ratio and the need for tight dose control to avoid bleeding disorders.[7]	Bleeding disorders.[7]
MDI-2517	Phase I	Not Available	Currently in a single ascending	Data not yet available.

			dose trial in healthy volunteers to assess safety, tolerability, pharmacokinetic s, and pharmacodynami cs.[8][9]	
ACT001	Phase I/Ib	Not Available	Advanced Solid Tumors (Phase I): Well-tolerated with a plasma half-life of ~3-4 hours.[4][10] Preliminary anti- tumor activity observed in malignant glioma patients.[10][11]	No dose-limiting toxicities or drug- related SAEs observed.[10][11]

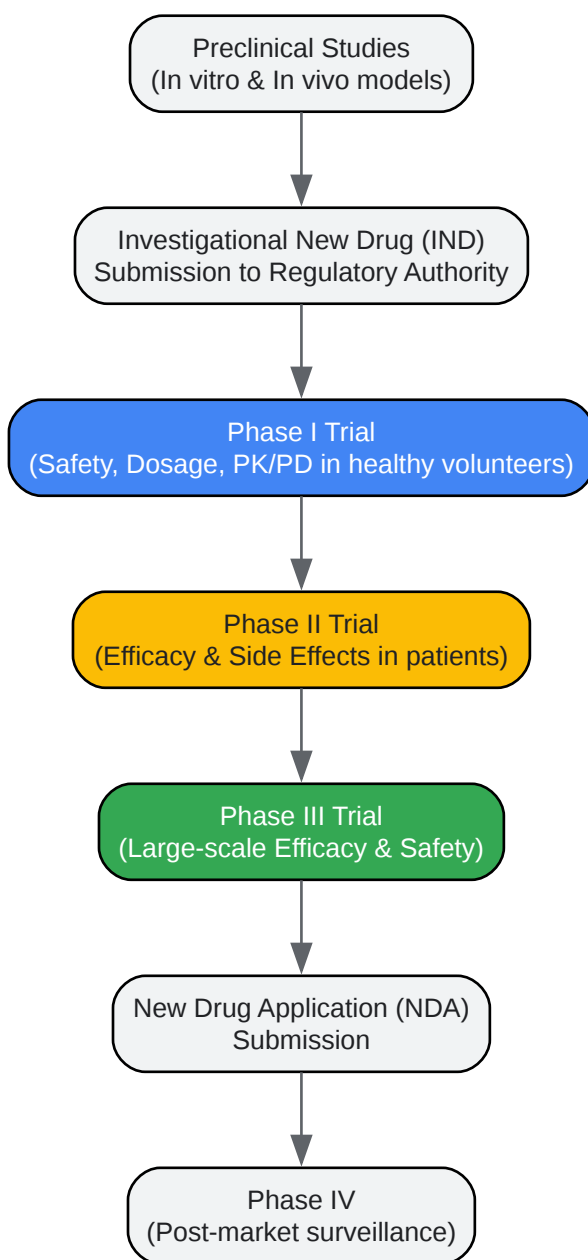
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of clinical evaluation for PAI-1 inhibitors, the following diagrams are provided.



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Caption: PAI-1 signaling pathway and mechanism of inhibition.



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Caption: General workflow of a clinical trial for PAI-1 inhibitors.

Detailed Experimental Protocols

A summary of the methodologies for key clinical trials of PAI-1 inhibitors is provided below.

TM5614 in Advanced Melanoma (Phase II)

- Study Design: This was a multicenter, open-label, single-arm, Phase II clinical trial.[9]

- Patient Population: Patients with advanced, unresectable malignant melanoma who were refractory to anti-PD-1 antibody treatment.[9]
- Methodology: Patients received nivolumab 480 mg intravenously every 4 weeks. Concurrently, TM5614 was administered orally at a dose of 120 mg once daily for the first 4 weeks, followed by 180 mg once daily for the next 4 weeks.[9]
- Primary Endpoint: The primary endpoint was the overall response rate (ORR) after 8 weeks of combination therapy.[9]

TM5614 in Chronic Myeloid Leukemia (Phase II)

- Study Design: A Phase II clinical trial investigating the combination of TM5614 with a tyrosine kinase inhibitor (TKI).[5]
- Patient Population: Patients with chronic phase Chronic Myeloid Leukemia (CML) who had been treated with a stable daily dose of a TKI for at least one year and had achieved a major molecular response (MMR) but not MR4.5.[5]
- Methodology: Patients continued their stable TKI dose and began treatment with TM5614.[5]
- Primary Endpoint: The primary objective was the cumulative incidence of patient progression from MMR/MR4 to MR4.5 by 12 months.[5]

MDI-2517 in Healthy Volunteers (Phase I)

- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose Phase I clinical study.[8]
- Participant Population: Up to 48 healthy participants.[8]
- Methodology: Participants receive a single oral dose of MDI-2517 or a placebo. The study evaluates the safety, tolerability, pharmacokinetics, and pharmacodynamics of MDI-2517.[8]
- Primary Endpoint: Assessment of the safety and tolerability of MDI-2517.[8]

ACT001 in Advanced Solid Tumors (Phase I)

- Study Design: A first-in-human, dose-escalation Phase I clinical trial using a standard 3+3 design.[4][10]
- Patient Population: Adult patients with advanced solid tumors, including recurrent glioblastoma, with an ECOG performance status of 0-1 and satisfactory organ function.[10][11]
- Methodology: ACT001 was administered orally twice daily (BID) at escalating dose levels (100 mg, 200 mg, 400 mg, 600 mg, 900 mg, and 1200 mg BID) until intolerance or disease progression.[11] Tumor responses were assessed using RANO criteria.[11]
- Endpoints: The primary endpoints were safety and tolerability, and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity.[4][10]

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